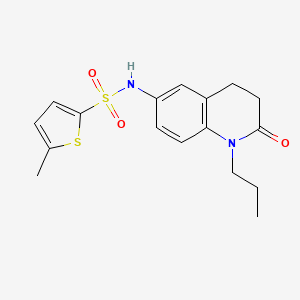

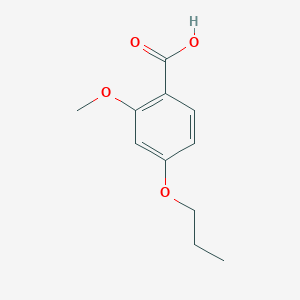

![molecular formula C17H17ClFNO2S B3011984 2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide CAS No. 1203323-86-7](/img/structure/B3011984.png)

2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide, while not directly studied in the provided papers, is related to a class of benzamide derivatives that have been synthesized and characterized for various properties and activities. These compounds typically feature a benzamide core substituted with different functional groups that impart distinct physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions or condensation reactions under various conditions. For instance, the synthesis of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was achieved, and its crystal structure was determined by X-ray single-crystal diffraction . Similarly, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized through direct acylation reactions . Another example includes the solvent-free synthesis of (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides using SiO2:H3PO4 catalyzed condensation in microwave irradiation .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as X-ray single-crystal diffraction, NMR spectroscopy, and IR spectroscopy. The crystal structure of a related compound was found to belong to the monoclinic space group with specific cell parameters . Another compound's molecular packing was determined to be the result of N–H···O hydrogen bonds .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the substituents on the benzamide core. For example, a benzamide derivative containing a 3,5-dinitrophenyl group exhibited a color transition in response to fluoride anions, indicating a potential for colorimetric sensing applications . This behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The crystal density, melting points, and spectral data such as IR and NMR chemical shifts provide insights into the properties of these compounds . The antibacterial studies of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, for instance, highlight the biological relevance of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Characterization : Deng et al. (2014) detailed the synthesis and characterization of a related compound, 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, providing insights into its molecular structure and properties (Deng, Xiao-yan, Peng, Hao, & He, Hong-wu, 2014).

Pharmacokinetics and Metabolism

- Pharmacokinetic Studies : A study by Teffera et al. (2013) on anaplastic lymphoma kinase inhibitors, including compounds with structural similarities to 2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide, investigated their pharmacokinetics and metabolic pathways (Y. Teffera et al., 2013).

Antibacterial Activity

- Antibacterial Properties : Suhaila Sapari et al. (2014) conducted a study on 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, a compound related to 2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide, focusing on its synthesis, characterization, and antibacterial activity (Suhaila Sapari, B. Yamin, Aishah Hasbullah, & N. Ibrahim, 2014).

Gastrokinetic Agents

- Gastrokinetic Agents Research : A study by Kato et al. (1991) explored the synthesis and structure-activity relationships of compounds including 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide citrate, which shares some structural features with 2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide, for their gastrokinetic activity (S. Kato et al., 1991).

Crystal Structure Analysis

- Crystal Structure Investigations : Chopra et al. (2005) analyzed the crystal structures of halogen-substituted benzanilides, which can provide insights into the structural characteristics of similar compounds like 2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide (D. Chopra & T. Row, 2005).

Antipathogenic Activity

- Antipathogenic Studies : Limban et al. (2011) synthesized and characterized various thiourea derivatives, including those structurally related to 2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide, and assessed their antipathogenic activity (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

properties

IUPAC Name |

2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO2S/c18-14-10-12(19)3-4-13(14)16(21)20-11-17(5-7-22-8-6-17)15-2-1-9-23-15/h1-4,9-10H,5-8,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGCXGGGFMKAIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3011902.png)

![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/no-structure.png)

![N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B3011914.png)

![N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B3011918.png)

![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)

![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)